molecular formula C8H9NO4 B1305388 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 247225-82-7

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1305388
CAS No.: 247225-82-7
M. Wt: 183.16 g/mol
InChI Key: GULJVXYSRVVACP-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic organic compound with significant importance in various fields of chemistry and biology. This compound features a pyridine ring substituted with hydroxymethyl, methyl, and carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with formaldehyde and subsequent oxidation to introduce the hydroxymethyl group. The reaction conditions often involve the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, aluminum chloride.

Major Products

Scientific Research Applications

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups play crucial roles in binding to active sites, facilitating various biochemical reactions. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
  • 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
  • 4-Hydroxymethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Uniqueness

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is unique due to the presence of both hydroxymethyl and methyl groups on the pyridine ring, which enhances its reactivity and potential for diverse chemical modifications. This structural uniqueness allows for a broader range of applications compared to its similar compounds .

Properties

IUPAC Name

4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4-2-5(3-10)6(8(12)13)7(11)9-4/h2,10H,3H2,1H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJVXYSRVVACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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